molecular formula C21H25N5O5S B12388193 ET receptor antagonist 1

ET receptor antagonist 1

Cat. No.: B12388193
M. Wt: 459.5 g/mol
InChI Key: YXFGTVYULLXKKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of ET receptor antagonist 1 involves several steps, including the formation of key intermediates and the final coupling reactions. The synthetic routes typically involve the use of specific reagents and catalysts to achieve the desired chemical transformations. Industrial production methods focus on optimizing reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

ET receptor antagonist 1 undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure settings. The major products formed from these reactions depend on the specific reaction pathway and conditions employed .

Scientific Research Applications

ET receptor antagonist 1 has a wide range of scientific research applications, including:

    Chemistry: It is used as a tool to study the structure and function of endothelin receptors and their role in various physiological processes.

    Biology: It helps in understanding the signaling pathways and molecular mechanisms involved in endothelin-mediated responses.

    Medicine: It is used in the development of therapeutic agents for treating cardiovascular diseases, pulmonary arterial hypertension, and other related conditions.

    Industry: It is employed in the production of pharmaceuticals and as a research tool in drug discovery and development

Properties

Molecular Formula

C21H25N5O5S

Molecular Weight

459.5 g/mol

IUPAC Name

N-[5-(2-methoxyphenoxy)-6-(3-methylbutoxy)-2-pyrimidin-2-ylpyrimidin-4-yl]methanesulfonamide

InChI

InChI=1S/C21H25N5O5S/c1-14(2)10-13-30-21-17(31-16-9-6-5-8-15(16)29-3)18(26-32(4,27)28)24-20(25-21)19-22-11-7-12-23-19/h5-9,11-12,14H,10,13H2,1-4H3,(H,24,25,26)

InChI Key

YXFGTVYULLXKKL-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCOC1=NC(=NC(=C1OC2=CC=CC=C2OC)NS(=O)(=O)C)C3=NC=CC=N3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.